molecular formula C17H25Cl2F3N5O12P3S2 B105443 坎格列洛 CAS No. 163706-06-7

坎格列洛

货号 B105443
CAS 编号: 163706-06-7
分子量: 776.4 g/mol
InChI 键: PAEBIVWUMLRPSK-IDTAVKCVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cangrelor is an intravenous, direct-acting, reversible P2Y12 inhibitor for patients undergoing percutaneous coronary intervention (PCI) who have not been yet treated by oral P2Y12 inhibitors . It is characterized by potent, predictable, and rapidly reversible antiplatelet effects .


Synthesis Analysis

The synthesis of Cangrelor involves complex chemical processes. A novel and scalable process for the synthesis of a key Cangrelor intermediate has been developed .


Molecular Structure Analysis

Cangrelor has a molecular formula of C17H25Cl2F3N5O12P3S2 and a molar mass of 776.35 g/mol . It is a nucleoside triphosphate analogue, an organofluorine compound, an aryl sulfide, an organochlorine compound, a secondary amino compound, and an adenosine 5’-phosphate .


Chemical Reactions Analysis

Cangrelor undergoes various chemical reactions under different conditions. For instance, under oxidative stress, the sample was diluted with 0.3% peroxide solution (H2O2) to obtain a concentration of 0.5 mg/mL and subsequently kept at room temperature for 30 minutes .

科学研究应用

Acute Coronary Syndromes (ACS)

Cangrelor is a potent intravenous non-thienopyridine P2Y12 inhibitor, primarily used in the management of ACS. It has been shown to have comparable outcomes to clopidogrel, with no significant differences in all-cause mortality, myocardial infarction, stent thrombosis, target vessel revascularization, or major bleeding. However, it is associated with a higher risk of minor bleeding .

Percutaneous Coronary Intervention (PCI)

In patients undergoing PCI, Cangrelor provides rapid and reversible antiplatelet effects, which is crucial for reducing the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis. It serves as a reliable alternative to oral P2Y12 inhibitors due to its predictable pharmacokinetics and dynamics .

Stent Thrombosis Prevention

Cangrelor’s role in preventing stent thrombosis is particularly noteworthy. A pooled analysis of data suggested that Cangrelor significantly reduced rates of periprocedural ischemic events, including stent thrombosis, without an increase in severe bleeding, making it a valuable agent in stent thrombosis prevention strategies .

Transition from Intravenous to Oral Antiplatelet Therapy

Cangrelor’s rapid onset and offset of action make it an ideal bridge between intravenous and oral antiplatelet therapy. This is especially beneficial for patients who require urgent surgery and cannot afford the delayed washout period associated with oral P2Y12 inhibitors .

Antiplatelet Therapy in Real-World Practice

The real-world application of Cangrelor is being evaluated in ongoing studies. These studies aim to fully examine its safety and efficacy outside of controlled clinical trial settings, providing insights into its use in everyday clinical practice .

Future Perspectives and Clinical Trials

Future research is directed towards optimizing the use of Cangrelor in various clinical scenarios. Planned studies are looking into potential strategies to improve outcomes for patients undergoing PCI, which may lead to new indications and broader applications of this drug .

Network Meta-Analysis and Systematic Reviews

Cangrelor’s efficacy and safety are also being assessed through network meta-analyses and systematic reviews. These comprehensive analyses help in understanding its comparative effectiveness against other antiplatelet agents and its role in complex clinical decision-making .

Global Uptake and Variability in Use

The uptake of Cangrelor varies across the globe, and its use may include patients with profiles different from those enrolled in registration trials. Understanding these variations is crucial for developing guidelines that reflect the diversity of patient populations and clinical practices .

安全和危害

Cangrelor is generally well tolerated, but healthcare professionals must be aware of the potential adverse drug reactions (ADRs), drug interactions, contraindications, and managing overdose related to Cangrelor . It may cause hypersensitivity or allergic reactions in some patients, which may present as skin rash, itching, hives, or swelling .

未来方向

There are several ongoing and planned studies evaluating the use of Cangrelor in real-world practice which will provide important insights . The current article provides a review on the pharmacology, clinical studies, contemporary use of Cangrelor in real-world practice, a description of ongoing studies, and futuristic insights on potential strategies on how to improve outcomes of patients undergoing percutaneous coronary intervention .

属性

IUPAC Name

[dichloro-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEBIVWUMLRPSK-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2F3N5O12P3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167651
Record name Cangrelor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cangrelor is a selective, reversible, P2Y12 platelet receptor antagonist which inhibits ADP platelet aggregation. ADP is typically released by damaged blood vessels, red blood cells, and/or platelets due to agonists stimulating platelet activity. ADP binds to P2Y12 to stimulate and complete platelet aggregation by inhibiting adenylyl cyclase by a Gi protein, thus potentiating dense granule secretion and increasing coagulation activity. Cangrelor acts on the same target as oral irreversible inhibitors clopidogrel and ticlopidine and has a similar mechanism of action, but is reversible and provides a fast onset and offset of action., Cangrelor is a direct P2Y12 platelet receptor inhibitor that blocks ADP-induced platelet activation and aggregation. Cangrelor binds selectively and reversibly to the P2Y12 receptor to prevent further signaling and platelet activation.
Record name Cangrelor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cangrelor
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cangrelor

CAS RN

163706-06-7
Record name Cangrelor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163706-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cangrelor [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cangrelor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cangrelor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANGRELOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ1Y404U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cangrelor
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cangrelor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cangrelor
Reactant of Route 2
Cangrelor
Reactant of Route 3
Cangrelor
Reactant of Route 4
Cangrelor
Reactant of Route 5
Cangrelor
Reactant of Route 6
Cangrelor

Q & A

Q1: What is cangrelor's mechanism of action?

A1: Cangrelor is a potent, intravenous, direct-acting P2Y12 antagonist [, , , ]. It works by directly and reversibly binding to the P2Y12 receptor on the platelet surface, leading to the inhibition of adenosine diphosphate (ADP)-mediated platelet activation and aggregation [, , ]. This effectively prevents the formation of platelet plugs, reducing the risk of thrombotic events [].

Q2: How does cangrelor's mechanism of action differ from other P2Y12 inhibitors like clopidogrel and prasugrel?

A2: Unlike clopidogrel and prasugrel, which are oral prodrugs requiring metabolic activation, cangrelor is a direct-acting agent, meaning it does not require metabolic conversion to exert its antiplatelet effect [, , ]. This results in a faster onset and offset of action [, ].

Q3: What are the downstream effects of cangrelor binding to the P2Y12 receptor?

A3: Cangrelor binding to the P2Y12 receptor prevents ADP-induced platelet activation []. This translates to a reduction in platelet aggregation, thereby inhibiting thrombus formation [].

Q4: Does cangrelor affect other platelet activation pathways?

A4: Research suggests cangrelor specifically inhibits the P2Y12 pathway and does not appear to affect other platelet activation pathways or raise intracellular cyclic adenosine monophosphate (cAMP) levels [, ]. This targeted action contributes to its potent and specific antiplatelet effect.

Q5: How does the reversibility of cangrelor impact its clinical use?

A5: The rapid reversibility of cangrelor's binding to the P2Y12 receptor allows for a faster restoration of platelet function after discontinuation of the drug [, , ]. This is particularly beneficial in situations where rapid cessation of antiplatelet effects is desirable, such as during surgery [].

Q6: Is there publicly available data regarding cangrelor's molecular formula, weight, or spectroscopic data?

A6: The provided research papers primarily focus on the clinical application and pharmacodynamics of cangrelor. Detailed information on its structural characterization, including molecular formula, weight, and spectroscopic data, is not discussed in these papers.

Q7: Are there details about cangrelor's material compatibility, stability, catalytic properties, computational chemistry data, structure-activity relationship, or SHE regulations in the provided research?

A7: The provided research focuses predominantly on cangrelor's clinical application and does not delve into details regarding its material compatibility, stability under various conditions, catalytic properties, computational chemistry modeling, structure-activity relationships, or SHE regulations.

Q8: How is cangrelor metabolized and eliminated from the body?

A8: Cangrelor is rapidly metabolized primarily by dephosphorylation via nucleosidases in the plasma, leading to a primary metabolite with negligible antiplatelet activity []. It has a short half-life of approximately 3-6 minutes, and elimination occurs through both renal and fecal routes [, ].

Q9: How does the pharmacokinetic profile of cangrelor compare to oral P2Y12 inhibitors?

A9: Cangrelor's intravenous administration and rapid metabolism result in a much faster onset and offset of action compared to oral P2Y12 inhibitors, which require absorption and metabolic activation [, ].

Q10: Does cangrelor administration require dose adjustments in patients with renal or hepatic impairment?

A10: Due to its unique metabolism in the plasma, cangrelor dosing is typically not affected by renal or hepatic function [, ]. This characteristic simplifies its use in patients with compromised organ function.

Q11: Has cangrelor demonstrated efficacy in preclinical models?

A11: Studies have shown that cangrelor effectively reduces thrombus size in preclinical models, including a model using avatar mice that allows for the evaluation of human platelet interaction with the injured vessel wall [].

Q12: What are the key findings from clinical trials investigating cangrelor in the setting of percutaneous coronary intervention (PCI)?

A12: Clinical trials like CHAMPION PHOENIX have demonstrated that cangrelor, compared to clopidogrel, significantly reduces the rate of ischemic events, including stent thrombosis, during PCI, without a significant increase in severe bleeding [, ]. Importantly, the benefits of cangrelor appear to manifest early, within 2 hours of administration [].

Q13: Are there specific patient populations where cangrelor may be particularly beneficial during PCI?

A13: Cangrelor's rapid onset and offset of action make it a potentially valuable option for patients at high risk of bleeding, those with acute coronary syndromes, or those undergoing complex PCI [, , ]. Its intravenous route of administration also makes it suitable for patients unable to tolerate oral medications [].

Q14: Has cangrelor been studied in clinical settings other than PCI?

A14: Beyond PCI, research explores cangrelor's potential in managing thrombosis risk in patients on mechanical circulatory support [, ] and as a bridging therapy for patients on oral P2Y12 inhibitors requiring surgery [].

Q15: Is there information available regarding resistance mechanisms, cross-resistance, toxicology data, drug delivery strategies, or specific biomarkers for cangrelor in the provided research?

A15: The provided research papers primarily focus on the clinical application and pharmacodynamics of cangrelor in specific settings. While they touch upon bleeding as a safety concern, they don't provide in-depth information on resistance mechanisms, cross-resistance with other antiplatelet agents, detailed toxicology and safety profiles, specific drug delivery strategies, or validated biomarkers for cangrelor efficacy or toxicity.

Q16: Do the research papers discuss analytical methods used to characterize cangrelor, its environmental impact, dissolution properties, analytical method validation, or quality control measures?

A16: The provided research primarily focuses on cangrelor's clinical use and pharmacodynamic effects. They do not offer detailed information on the specific analytical methods employed for its characterization, data regarding its environmental impact and degradation, studies on its dissolution and solubility, details on analytical method validation, or insights into the quality control measures employed during its development and manufacturing.

Q17: Do the research papers provide information on cangrelor's immunogenicity, interactions with drug transporters or metabolizing enzymes, or its biocompatibility?

A17: The research papers primarily focus on the clinical application and pharmacodynamics of cangrelor. They don't delve into details about its potential immunogenicity, interactions with drug transporters or drug-metabolizing enzymes, or its biocompatibility and biodegradability.

Q18: Do the provided research papers discuss alternative therapies to cangrelor, strategies for its recycling and waste management, or the research infrastructure involved in its development?

A18: The research papers provided primarily focus on the clinical application of cangrelor. Information on alternative therapies and their comparative performance, cost analysis, strategies for cangrelor's recycling and waste management, or details about the research infrastructure and resources used in its development are not discussed within these papers.

Q19: What are the historical milestones in cangrelor research?

A19: Cangrelor represents a significant advancement in P2Y12 inhibition therapy. Its development provided a valuable tool for achieving rapid and reversible platelet inhibition, addressing the limitations of existing oral agents []. The CHAMPION PHOENIX trial marks a significant milestone, demonstrating cangrelor's clinical benefit in reducing ischemic events during PCI [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。